molecular formula C23H19N3O6S2 B2471763 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899735-15-0

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Cat. No. B2471763
CAS RN: 899735-15-0
M. Wt: 497.54
InChI Key: GSQCSTSSQAPADO-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H19N3O6S2 and its molecular weight is 497.54. The purity is usually 95%.
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Scientific Research Applications

DNA Minor Groove Binding

The compound Hoechst 33258, which shares structural similarities with N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, is known for its strong binding to the minor groove of double-stranded B-DNA, particularly AT-rich sequences. This binding property has made it useful in various biological applications, including fluorescent DNA staining, chromosome analysis, and flow cytometry in plant cell biology. Furthermore, Hoechst derivatives have potential applications as radioprotectors and topoisomerase inhibitors, indicating a starting point for rational drug design and a model system to explore DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Heterocyclic Compounds in Drug Design

Heterocycles like furan and thiophene, elements present in N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, are pivotal in drug design due to their presence in bioactive molecules. Compounds with furan-2-yl and thien-2-yl substituents have shown significance in the medicinal chemistry of nucleobases and nucleosides, demonstrating a variety of biological activities. These compounds’ impact on activities is also assessed through bioisosteric replacement, making them key players in the search for optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian agents (Ostrowski, 2022).

Central Nervous System (CNS) Acting Drugs

The presence of benzimidazole, imidazothiazole, and imidazole groups in compounds like N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide suggests potential for conversion into more potent CNS drugs. These compounds have shown various CNS activities due to the presence of heteroatoms such as nitrogen, oxygen, and sulfur, and they hold potential for the treatment of neurological disorders. The azole group common to these compounds might be responsible for some CNS effects, indicating their potential as lead molecules for the synthesis of novel CNS acting drugs (Saganuwan, 2020).

Antioxidant and Anti-inflammatory Activities

Benzofused thiazole derivatives, which relate structurally to N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. The research indicates that certain synthesized benzofused thiazole derivatives possess significant anti-inflammatory activity and potential antioxidant activity against various reactive species. This opens up possibilities for their application as alternative antioxidant and anti-inflammatory agents (Raut et al., 2020).

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6S2/c1-26(12-17-3-2-10-30-17)34(28,29)18-7-4-15(5-8-18)22(27)25-23-24-19(13-33-23)16-6-9-20-21(11-16)32-14-31-20/h2-11,13H,12,14H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQCSTSSQAPADO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

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